Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate
Overview
Description
1,4-Benzodioxan is a chemical compound with the formula C8H8O2 . It is used as a building block in organic synthesis .
Synthesis Analysis
A study published in the Russian Journal of Organic Chemistry discusses the synthesis of N-Substituted Derivatives of 3-(1,4-Benzodioxan-2-yl)-4-phenyl-1,2,4-triazole-5 . The addition of 5-(1,4-benzodioxan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol to the C=C double bond of acrylonitrile, acrylamide, and ethyl acrylate afforded 3-[3-(1,4-benzodioxan-2-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic acid nitrile, amide, and ethyl ester .Molecular Structure Analysis
The molecular structure of 1,4-Benzodioxan consists of a benzene ring fused to a 1,4-dioxane ring .Chemical Reactions Analysis
The reaction of thiol 1 with acrylic acid and its derivatives, nitrile, amide, and ethyl ester, involves the triazole nitrogen atom of the thione tautomer of 1 with the formation of 3-[3-(1,4-benzodioxan-2-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]propionic acid derivatives .Scientific Research Applications
Analytical Method Development
Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a molecule with acetylcholinesterase inhibition properties, was the subject of a study establishing a quantitative bioanalytical method using Liquid Chromatography-Mass Spectrometry for its measurement. The method was validated according to USFDA guidelines, and its stability was tested in various conditions, showing promising results for further drug development (Nemani, Shard & Sengupta, 2018).
Pharmaceutical Chemistry
A study explored the oxidative photochemical cyclization of ethyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoates to synthesize benzo[a]carbazoles, a structure of pharmaceutical interest. The process involved α-arylation and subsequent photocyclization, featuring CuBr2 to prompt transformations. This methodology offers a pathway for creating complex chemical structures with potential therapeutic applications (Li et al., 2015).
Polymorphism in Pharmaceutical Compounds
Research was conducted on two polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride. The study utilized spectroscopic and diffractometric techniques to characterize these forms, highlighting the challenges in analytical and physical characterization of polymorphic pharmaceutical compounds (Vogt et al., 2013).
Anti-Juvenile Hormone Activity
A derivative of Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate, specifically ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoate, was studied for its anti-juvenile hormone activity in the silkworm, Bombyx mori. The compound induced precocious metamorphosis and impacted the juvenile hormone titer in the hemolymph, demonstrating potential for agricultural applications (Yamada et al., 2016).
Mechanism of Action
Target of Action
Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate is a complex organic compound that has been synthesized in various studies It’s known that many 1,4-benzodioxane derivatives have a significant effect on the cardiovascular and central nervous system . They also exhibit anti-inflammatory, antibacterial, fungicidal, and other activities .
Mode of Action
It’s known that the compound can undergo various chemical reactions to form new compounds . For instance, previously synthesized ethyl 2-benzamido-4-(1,4-benzodioxan-2-yl)thiophene-3-carboxylates were cyclized to 2-aryl-3-aminothieno[2,3-d]pyrimidin-4(1H)-ones by the action of hydrazine hydrate .
Biochemical Pathways
The compound is known to be involved in the synthesis of new 1,4-benzodioxan-2-ylthienopyrimidine derivatives . These derivatives contain amino, aryl, and thione groups .
Result of Action
It’s known that the compound can be used to synthesize new 1,4-benzodioxan-2-ylthienopyrimidine derivatives . These derivatives have been tested for antihypoxic activity .
Action Environment
It’s known that the synthesis of new compounds from this compound can be influenced by factors such as temperature .
Properties
IUPAC Name |
ethyl 3-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-oxopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-2-16-13(15)7-9(14)12-8-17-10-5-3-4-6-11(10)18-12/h3-6,12H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDFZZZPEMQLLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1COC2=CC=CC=C2O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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